N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-23-16)13-4-2-6-24-13;3-1(4)2(5)6/h1-6,11H,7-10H2,(H,17,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWBUIHKHQJGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that incorporates a furan moiety, a thiophene ring, and an oxadiazole derivative, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 356.39 g/mol. Its structure includes:
- Furan : A five-membered aromatic ring containing oxygen.
- Thiophene : A five-membered ring containing sulfur.
- Oxadiazole : A heterocyclic compound that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the furan and thiophene derivatives.
- Coupling reactions to introduce the oxadiazole moiety.
- Final acetamide formation followed by salt formation with oxalic acid.
Biological Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC50 values ranging from 0.12 to 15.63 µM for different derivatives against MCF-7 cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.12 | MCF-7 |
| Compound B | 15.63 | MCF-7 |
| Compound C | 10.38 | HeLa |
The biological activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating pathways associated with p53 expression and caspase activation .
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Case Studies
Several studies have explored the biological potential of oxadiazole derivatives:
- Antimicrobial Activity : One study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents .
- Antidiabetic Properties : Other derivatives have demonstrated significant antidiabetic activity through modulation of glucose metabolism .
Preparation Methods
Cyclocondensation to Form the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization of a thioamide intermediate. A mixture of thiophene-2-carbonitrile and hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours yields the amidoxime. Subsequent reaction with azetidine-3-carboxylic acid in the presence of EDCl/HOBt in DMF facilitates cyclization to form 3-(thiophen-2-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole.
Reaction Conditions:
Protection and Functionalization of the Azetidine Nitrogen
The azetidine nitrogen is protected using tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. Boc protection is achieved by treating the azetidine-oxadiazole intermediate with di-tert-butyl dicarbonate (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C to 25°C.
Key Data:
- Protection Efficiency: >95% (monitored by TLC)
- Deprotection: Trifluoroacetic acid (TFA) in DCM (1:1) at 0°C
Acetamide Side Chain Installation
Synthesis of N-(furan-2-ylmethyl)acetamide
2-(Bromoacetyl)furan is reacted with furan-2-ylmethylamine (1.2 equiv) in acetonitrile at 60°C for 4 hours to form N-(furan-2-ylmethyl)acetamide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 85% yield.
Characterization Data:
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.42 (d, J = 1.8 Hz, 1H), 6.82 (dd, J = 3.2, 1.8 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 4.12 (s, 2H), 2.11 (s, 3H).
Coupling of the Azetidine-Oxadiazole Core with the Acetamide Side Chain
The Boc-protected azetidine-oxadiazole is deprotected using TFA/DCM (1:1), and the resulting amine is coupled with N-(furan-2-ylmethyl)acetamide using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 8 hours.
Optimized Parameters:
Oxalate Salt Formation
The free base is dissolved in hot ethanol and treated with oxalic acid dihydrate (1.05 equiv). Crystallization at 4°C for 12 hours yields the oxalate salt as a white solid.
Crystallization Data:
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
- HPLC Conditions: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| Conventional Cyclization | 68 | 12 hours | 95 |
| Microwave-Assisted | 82 | 30 minutes | 99 |
Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yield.
Challenges and Optimization Strategies
Oxadiazole Ring Instability
Prolonged heating during cyclization leads to decomposition. Mitigated by using microwave-assisted synthesis at 100°C for 15 minutes.
Azetidine Ring Strain
The azetidine’s ring strain complicates functionalization. Employing Boc protection stabilizes the intermediate, preventing ring-opening side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing the core 1,2,4-oxadiazole and azetidine moieties in this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization of thioamide intermediates with hydroxylamine under reflux (e.g., using ethanol/KOH at 80°C for 4–6 hours) . For the azetidine ring, a [3+1] cycloaddition strategy is common, where 3-azido-propanal derivatives react with nitriles in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the strained four-membered ring . Purity optimization often involves recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and azetidine protons (δ 3.5–4.5 ppm). The oxalate counterion shows a distinct carbonyl signal at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S=O (if oxidized, 1020–1100 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₂₃H₂₃N₅O₆S: 522.12; observed: 522.10) .
Q. How can researchers mitigate challenges in solubility during biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4). For in vivo studies, formulate with cyclodextrins or lipid-based nanoemulsions to enhance bioavailability .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the thiophene with selenophene or pyridine to study electronic effects on target binding .
- Side-Chain Variations : Introduce methyl/fluoro groups on the furan or azetidine to assess steric/electronic impacts.
- Biological Assays : Use kinase inhibition profiling (e.g., EGFR, VEGFR2) and apoptosis assays (Annexin V/PI staining) to correlate structural changes with activity .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PARP1). Key residues for hydrogen bonding (e.g., oxadiazole N with Arg513) should be prioritized .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD/RMSF plots identify flexible regions needing rigidity .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line: HepG2 vs. MCF-7; serum concentration: 10% FBS).
- Metabolic Stability Tests : Use liver microsomes to identify if discrepancies arise from differential CYP450 metabolism .
- Data Normalization : Report activity relative to a common reference drug (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
